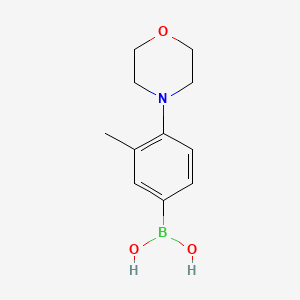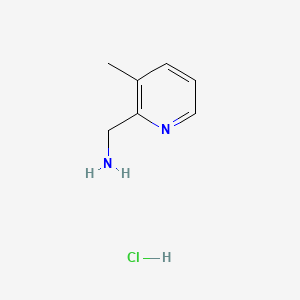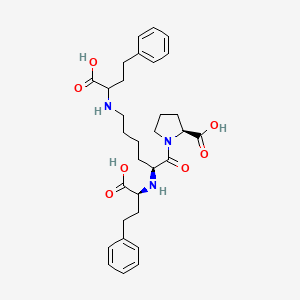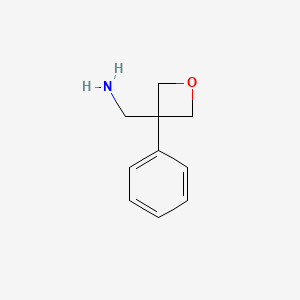
1-Nitroso-3,5-dimethyladamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitroso-3,5-dimethyladamantane, also known as NDMA, is a chemical compound that belongs to the group of adamantane derivatives . It is a pale yellow solid crystalline powder with a molecular formula of C12H17NO and a molecular weight of 191.28 g/mol . NDMA is highly soluble in organic solvents such as ethanol, acetone, and chloroform, but poorly soluble in water .
Synthesis Analysis
A one-step synthesis of 1-(isocyanatomethyl)-3,5-dimethyladamantane with a yield of 87% is described . The reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines gave a series of symmetrical 1,3-disubstituted ureas with 63–99% yields .Molecular Structure Analysis
The molecular formula of 1-Nitroso-3,5-dimethyladamantane is C12H19NO . It has a molecular weight of 193.29 . The compound is achiral, with no defined stereocenters or E/Z centers .Physical And Chemical Properties Analysis
1-Nitroso-3,5-dimethyladamantane is a pale yellow solid crystalline powder . It has a molecular formula of C12H17NO and a molecular weight of 191.28 g/mol . NDMA is highly soluble in organic solvents such as ethanol, acetone, and chloroform, but poorly soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
Research into nitroso and nitro compounds, such as the study on the Structure, Synthesis, and Properties of Some Persubstituted 1,2-Dinitroethanes by Kai et al. (1982), explores the synthesis and properties of compounds with nitro and nitroso groups, which are chemically related to 1-Nitroso-3,5-dimethyladamantane. These studies often focus on understanding the molecular conformations, bond lengths, and the effects of substituents on the chemical behavior of these compounds (Kai et al., 1982).
Catalytic Applications
In the realm of catalysis, compounds structurally similar to 1-Nitroso-3,5-dimethyladamantane have been used as precursors or intermediates. For example, Enantioselective Michael additions of nitromethane by Itoh & Kanemasa (2002) show how nitro compounds can be effectively catalyzed to produce high yields of enantiomerically enriched products. These reactions demonstrate the utility of such compounds in synthetic organic chemistry, particularly in achieving selective synthesis of complex molecules (Itoh & Kanemasa, 2002).
Photochemical and Oxidation Reactions
Studies like Photoinitiated oxidation of 1,3-dimethyladamantane by Nekhayev et al. (1995) investigate the oxidation reactions of adamantane derivatives in the presence of metal complexes. These reactions are crucial for understanding the reactivity and potential applications of adamantane-based compounds, including those with nitroso groups, in various chemical transformations and as potential catalysts or reactants in organic synthesis (Nekhayev et al., 1995).
Spin Trapping and Radical Chemistry
The study on Spin trapping of superoxide and hydroxyl radicals by Turner & Rosen (1986) highlights the relevance of nitroso compounds in the detection and characterization of free radicals through spin trapping techniques. This area of research is essential for understanding the role of free radicals in chemistry and biology, and compounds like 1-Nitroso-3,5-dimethyladamantane could potentially be explored for their utility in spin trapping applications (Turner & Rosen, 1986).
Mechanism of Action
1-Nitroso-3,5-dimethyladamantane is a potential neuroprotective agent which may aid in the treatment of neurodegenerative disorders such as Parkinson’s . It is an open-channel, low-affinity, uncompetitive antagonist of NMDA receptors . It was found that the physiological receptor functions of NMDAR were unhindered by memantine and selectively block ion channels under pathological conditions, and thus maintain an optimal level of NMDA .
Safety and Hazards
1-Nitroso-3,5-dimethyladamantane is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC) . NDMA exposure can occur through inhalation, ingestion, or skin contact. It is known to cause liver damage, respiratory distress, and other adverse health effects .
properties
IUPAC Name |
1,3-dimethyl-5-nitrosoadamantane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)13-14/h9H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHXMTWSWALMTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitroso-3,5-dimethyladamantane | |
CAS RN |
1262583-10-7 |
Source


|
| Record name | 1-Nitroso-3,5-dimethyladamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262583107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-NITROSO-3,5-DIMETHYLADAMANTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTI71S2X1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

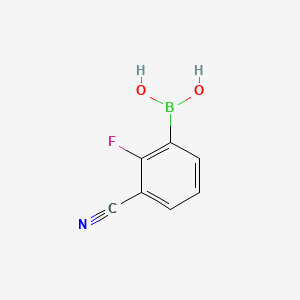
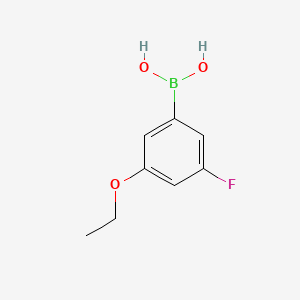
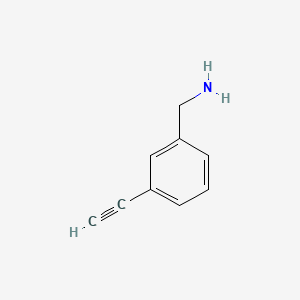

![Hexanal, 2-ethyl-, polymer with 2,5-furandione and oxybis[propanol]](/img/no-structure.png)
![[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B591666.png)
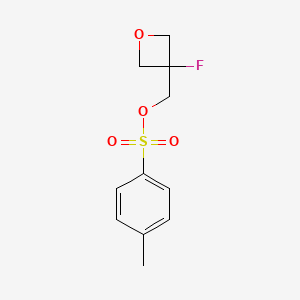
![(3H-Imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B591670.png)
